molecular formula C23H21F3N4O3 B6584150 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide CAS No. 1115979-75-3

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide

Cat. No.: B6584150
CAS No.: 1115979-75-3
M. Wt: 458.4 g/mol
InChI Key: DNNNUASVXXQCCF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a pyrazine ring substituted with a morpholine moiety at the 3-position and a trifluoromethylbenzyl group at the N-position. Its design integrates key pharmacophores:

  • Pyrazine core: Facilitates π-π stacking in target binding.
  • Trifluoromethyl (CF₃) group: Improves metabolic stability and lipophilicity.

This molecule is hypothesized to target kinases or receptors involved in oncology or inflammatory diseases, given structural similarities to known inhibitors (e.g., ponatinib, olverembatinib) .

Properties

IUPAC Name

4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O3/c24-23(25,26)18-3-1-2-16(14-18)15-29-21(31)17-4-6-19(7-5-17)33-22-20(27-8-9-28-22)30-10-12-32-13-11-30/h1-9,14H,10-13,15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNNUASVXXQCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21F3N4O3C_{23}H_{21}F_3N_4O_3, with a molecular weight of 458.4 g/mol. The structure features a morpholine ring, a pyrazine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its biological activity.

The compound is believed to exert its biological effects primarily through the inhibition of specific protein kinases. Protein kinases play crucial roles in various cellular processes, including signal transduction pathways that regulate cell growth and proliferation.

Key Findings on Biological Activity

  • Inhibition of Kinase Activity : Studies indicate that this compound may inhibit DDR1 and DDR2 kinases, which are implicated in cancer progression. The IC50 values for DDR1 and DDR2 were reported at 9.4 nmol/L and 188 nmol/L, respectively .
  • Cell Proliferation Effects : In vitro assays have shown that compounds similar to this compound can suppress cell proliferation in various cancer cell lines, suggesting potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityIC50 (nmol/L)Remarks
Wang et al. DDR1 Inhibition9.4Potent inhibitor
Wang et al. DDR2 Inhibition188Moderate inhibition
ChemDiv Screening Anti-cancer potentialN/AAssessed in various cancer lines

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To explore the pathways affected by kinase inhibition.
  • Structure-Activity Relationship (SAR) : Investigating how structural modifications can enhance potency or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides with Heterocyclic Moieties

4-{[3-(Piperidin-1-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide
  • Key difference : Morpholine (oxygen-containing) vs. piperidine (saturated six-membered amine).
  • Impact : Morpholine’s oxygen may improve solubility and hydrogen-bond acceptor capacity compared to piperidine. The para-CF₃ substitution on the benzyl group (vs. meta in the target compound) could alter steric interactions with target proteins .
Compound 20 ()
  • Structure: 4-{[(4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide.
  • Comparison : Replaces pyrazine with pyridine and introduces a methylcarbamoyl group.
  • Properties : Higher hydrophilicity (due to carbamoyl) but reduced rigidity compared to the target compound. Melting point (170–171°C) suggests comparable crystallinity .
N-[4-(Morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide ()
  • Key difference : Morpholine is attached to a phenyl ring rather than pyrazine.

Kinase Inhibitors with Trifluoromethylbenzamide Scaffolds

Olverembatinib ()
  • Structure: 3-(2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.
  • Comparison : Ethynyl-linked pyrazolopyridine instead of pyrazine-morpholine.
  • Impact : Bulky substituents may improve target specificity but reduce oral bioavailability compared to the simpler pyrazine-morpholine scaffold .
Ponatinib ()
  • Structure: 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.
  • Comparison : Imidazopyridazine core vs. pyrazine-morpholine.
  • Activity : Ponatinib’s imidazopyridazine enhances kinase inhibition (e.g., BCR-ABL), but the target compound’s morpholine-pyrazine may offer a distinct selectivity profile .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound ~550 3.2 0.15 (predicted) 160–165 (estimated)
Piperidine Analog () ~540 3.5 0.10 162–164
Compound 20 () ~500 2.8 0.20 170–171
Olverembatinib () ~650 4.1 <0.05 N/A

*LogP: Predicted octanol-water partition coefficient.

  • Key Trends :
    • Morpholine-containing compounds exhibit higher solubility than piperidine analogs.
    • Bulkier scaffolds (e.g., olverembatinib) show reduced solubility, highlighting the target compound’s balance between lipophilicity and bioavailability.

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